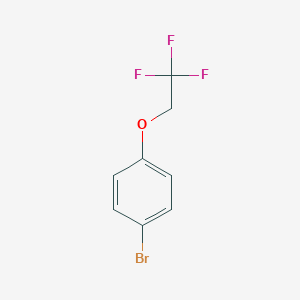
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Cat. No. B010556
Key on ui cas rn:
106854-77-7
M. Wt: 255.03 g/mol
InChI Key: SMDIDUHBHCDCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07419984B2
Procedure details


Following the method described in Example 89 for the synthesis of 2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene 4-bromo-phenol and trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester gave 1-bromo-4-(2,2,2-trifluoro-ethoxy)-benzene (40% yield). 1H NMR (acetone-d6) δ 4.68 (q, 2H, J=8.5 Hz, CH2), 7.04 (d, 2H, J=9.1 Hz, Ar), 7.49 (d, 2H, J=9.1 Hz, Ar).
Name
2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene 4-bromo-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.BrC1C=C(Cl)C=CC=1O[CH2:18][C:19]([F:22])([F:21])[F:20].FC(F)(F)COS(C(F)(F)F)(=O)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:18][C:19]([F:22])([F:21])[F:20])=[CH:4][CH:3]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene 4-bromo-phenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O.BrC1=C(C=CC(=C1)Cl)OCC(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)OCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
